The compound (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone is a complex organic molecule that belongs to the class of pyranoquinoline derivatives. These compounds have garnered attention due to their potential pharmacological activities, particularly in modulating neurotransmitter systems and serving as receptor agonists.
This compound can be synthesized through various methods that involve the coupling of specific precursors. The synthesis often employs reaction conditions that favor the formation of the desired pyranoquinoline structure, which is noted for its biological activity.
The compound is classified under:
The synthesis of (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone typically involves several key steps:
The synthesis may utilize various catalysts and reagents to enhance yield and selectivity. For example, using Lewis acids can facilitate cyclization steps, while palladium-catalyzed cross-coupling reactions are often employed for introducing aryl groups.
Key structural data includes:
The compound can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure product formation and purity.
The mechanism of action for (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone primarily involves its interaction with specific receptors in the brain:
Studies suggest that compounds with similar structures exhibit significant affinity for adenosine A2A and A3 receptors, contributing to their potential therapeutic effects in neurodegenerative diseases.
Characterization techniques such as mass spectrometry and infrared spectroscopy provide insights into the purity and structural integrity of the compound.
(3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone has potential applications in:
The compound (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone (CAS# 409345-29-5) exemplifies advanced heterocyclic systems merging pyrano-quinoline and methanone pharmacophores. Its systematic name follows IUPAC conventions: The base structure, 3,4-dihydro-2H-pyrano[2,3-b]quinoline, denotes a tricyclic system where a dihydropyran ring (positions 3,4) is annulated with quinoline at the [b]-face (pyrano[2,3-b] indicating fusion between pyran C2-C3 and quinoline b-edge). The methanone linker at position 7 attaches a trans-4-methoxycyclohexyl moiety, confirmed by stereodescriptor "trans" for equatorial methoxy orientation [2].
Structural Features:
Physicochemical Properties:Calculated properties reveal drug-like characteristics critical for blood-brain barrier penetration [2]:
Table 1: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₀H₂₃NO₃ | — |
Molecular Weight | 325.40 g/mol | — |
Density | 1.211 g/cm³ | Calculated |
Boiling Point | 502.5°C | Calculated |
Refractive Index | 1.604 | Calculated |
LogP (estimated) | ~3.2 | — |
Solubility | Soluble in EtOH (100 mM), DMSO (25 mM) | Experimental |
SMILES: O=C(c3cc2c(nc1OCCCc1c2)cc3)C4CCC(OC)CC4
encodes the connectivity, while InChIKey QOTAQTRFJWLFCR-UHFFFAOYSA-N
confirms unique stereochemistry [2].
Heterocyclic methanones evolved from natural product mimics to targeted therapeutics. Early work focused on simple quinoline ketones as kinase inhibitors, but the integration of pyrano-quinolines emerged in the 2000s to exploit enhanced bioactivity. The methanone linker (–CO–) proved pivotal by:
Milestones:
Table 2: Evolution of Key Methanone Scaffolds
Era | Scaffold | Therapeutic Target | Advancement |
---|---|---|---|
1990s | Quinoline-3-carbonyl | Kinases | Introduced ketone as hinge binder |
2000s | Pyrano[2,3-b]quinoline-7-CO–R | Immunomodulation | Added fused pyran for solubility |
2010–Present | –CO–(trans-4-OMe-cyclohexyl) | mGluR/GPCRs | Optimized stereochemistry & potency |
Metabotropic glutamate receptor 1 (mGluR1), a Class C GPCR, modulates synaptic transmission via Gq-protein coupling. Its activation requires dimerization and conformational shifts in the Venus Flytrap Domain (VFD). (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone is theorized to act as a negative allosteric modulator (NAM) binding the 7-transmembrane domain (7TMD), distinct from orthosteric glutamate sites [4].
Mechanistic Insights:
Structural Basis:Crystallography of mGluR1 (PDB: 4OR2) reveals that NAMs like LY367385
bind a pocket restricted by ECL2, explaining the compound's preference for 7TMD over VFD. The pyrano-quinoline's planarity may mimic this NAM's aromatic stacking, while the cyclohexyl group displaces cholesterol stabilizers in the dimer interface [4].
Table 3: mGluR Classification and Modulators
Group | Subtypes | G-Protein | Allosteric Modulators |
---|---|---|---|
I | mGluR1, 5 | Gq/11 | NAMs: LY367385, Pyrano-quinoline methanones |
II | mGluR2, 3 | Gi/o | PAMs: LY487379 |
III | mGluR4,6,7,8 | Gi/o | PAMs: VU0155041 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: